molecular formula C13H11N3O B14523048 4-Anilino-1-methyl-2-oxopyridine-3-carbonitrile CAS No. 62617-48-5

4-Anilino-1-methyl-2-oxopyridine-3-carbonitrile

Cat. No.: B14523048
CAS No.: 62617-48-5
M. Wt: 225.25 g/mol
InChI Key: NOAFMVRDWHHFBQ-UHFFFAOYSA-N
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Description

4-Anilino-1-methyl-2-oxopyridine-3-carbonitrile is an organic compound with a complex structure that includes an aniline group, a methyl group, an oxo group, and a pyridine ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-1-methyl-2-oxopyridine-3-carbonitrile typically involves the reaction of aniline derivatives with pyridine-3-carbonitrile under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where aniline is reacted with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction conditions often require elevated temperatures and inert atmosphere to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-1-methyl-2-oxopyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aniline or pyridine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Anilino-1-methyl-2-oxopyridine-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Anilino-1-methyl-2-oxopyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Anilino-1-methyl-2-oxopyridine-3-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other research fields.

Properties

CAS No.

62617-48-5

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

4-anilino-1-methyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C13H11N3O/c1-16-8-7-12(11(9-14)13(16)17)15-10-5-3-2-4-6-10/h2-8,15H,1H3

InChI Key

NOAFMVRDWHHFBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C(C1=O)C#N)NC2=CC=CC=C2

Origin of Product

United States

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